molecular formula C18H20N4O3 B3159999 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 865659-75-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide

Cat. No. B3159999
CAS RN: 865659-75-2
M. Wt: 340.4 g/mol
InChI Key: SZLPUVODJZTPGP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activity Studies

  • Myorelaxant Activity : A study by Khelili et al. (2012) synthesized and evaluated N-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides for pharmacological activity. The compounds displayed strong myorelaxant activity on rat uterus, with bromine-substituted compounds being particularly active, suggesting selectivity towards uterine smooth muscle without marked inhibitory effects on insulin secretion or vascular myogenic activity (Khelili et al., 2012).

Antiallergic Agents

  • Antiallergic Activity : Honma et al. (1983) prepared a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides to explore the effects of substituents on antiallergic activity. One compound in this series was found to be significantly more potent than disodium cromoglycate in the rat passive cutaneous anaphylaxis assay, highlighting its potential as an antiallergic agent (Honma et al., 1983).

Anti-Tubercular Agents

  • Anti-Tubercular Activity : A study by Srinivasarao et al. (2020) focused on designing, synthesizing, and evaluating substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Several compounds exhibited significant activity with low cytotoxicity to human cells, indicating potential for further development as anti-tubercular agents (Srinivasarao et al., 2020).

Insecticidal Activity

  • Insecticidal Activity : Research by Sawada et al. (2003) synthesized benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide to explore their insecticidal activity. Some analogues, particularly those with benzodioxole and dihydrobenzodioxine substituents, showed high activity against the common cutworm, offering insights into the design of novel insecticides (Sawada et al., 2003).

Material Science and Crystal Engineering

  • Molecular Solids and Hydrogen Bonding : A study by Wang et al. (2014) examined the formation of novel crystals with N-containing heterocycles, including 2,3-dimethyl pyrazine. The research highlighted the importance of hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures, with implications for material science and crystal engineering (Wang et al., 2014).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-pyridin-4-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-18(20-14-1-2-16-17(13-14)25-12-11-24-16)22-9-7-21(8-10-22)15-3-5-19-6-4-15/h1-6,13H,7-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLPUVODJZTPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=NC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501141684
Record name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-pyridinyl)-1-piperazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

865659-75-2
Record name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-pyridinyl)-1-piperazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865659-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-pyridinyl)-1-piperazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide

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